1-cyclopentyl-1H-imidazol-4-amine

Pharmaceutical Analysis Reference Standards Regulatory Compliance

1-Cyclopentyl-1H-imidazol-4-amine (CAS 1363254-23-2) is a 1-substituted imidazol-4-amine building block with a molecular weight of 165.24 g/mol and a calculated logP of -0.292, placing it in a moderate lipophilicity range distinct from smaller N-alkyl analogs. It is commercially offered as a fully characterized reference standard compliant with USP/EP pharmacopeial guidelines, intended for analytical method development and validation.

Molecular Formula C8H13N3
Molecular Weight 151.21 g/mol
Cat. No. B13442946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclopentyl-1H-imidazol-4-amine
Molecular FormulaC8H13N3
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2C=C(N=C2)N
InChIInChI=1S/C8H13N3/c9-8-5-11(6-10-8)7-3-1-2-4-7/h5-7H,1-4,9H2
InChIKeyFJONWHAXXMOELO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopentyl-1H-imidazol-4-amine: Procurement-Ready Physicochemical & Regulatory Profile for Analytical and Discovery Workflows


1-Cyclopentyl-1H-imidazol-4-amine (CAS 1363254-23-2) is a 1-substituted imidazol-4-amine building block with a molecular weight of 165.24 g/mol and a calculated logP of -0.292, placing it in a moderate lipophilicity range distinct from smaller N-alkyl analogs . It is commercially offered as a fully characterized reference standard compliant with USP/EP pharmacopeial guidelines, intended for analytical method development and validation . This compound serves as a key intermediate or fragment in medicinal chemistry, particularly in the synthesis of cGMP-phosphodiesterase inhibitors and kinase-targeting probes [1].

Why Generic 1-Alkyl-1H-imidazol-4-amines Cannot Substitute for the Cyclopentyl Analog in Regulated or CYP-Sensitive Assays


Direct substitution of 1-cyclopentyl-1H-imidazol-4-amine with simpler 1-methyl or 1-ethyl analogs is invalid for two critical procurement reasons. First, regulatory traceability is absent: the cyclopentyl derivative is specifically manufactured and certified as a USP/EP reference standard for imidazole APIs, while most N-alkyl congeners lack this documented compliance pedigree, failing to meet pharmacopeial method validation requirements . Second, the cyclopentyl substituent confers a distinct logP (-0.292) that is approximately 1.9 log units higher than the 1-methyl analog (logP -2.19), fundamentally altering partitioning behavior in extraction protocols and chromatographic retention times . Furthermore, based on class-level analysis of 1-substituted imidazole CYP inhibition profiles, the cyclopentyl analog falls into a molecular weight window (~165 Da) that predicts exclusive CYP2E1/2A6 inhibition liability rather than the broader CYP3A4/5 inhibition characteristic of heavier N-substituted imidazoles, making the choice of the N-1 substituent a direct determinant of off-target metabolic interference in cell-based assays [1].

1-Cyclopentyl-1H-imidazol-4-amine: Head-to-Head LogP, Regulatory Compliance, and CYP Liability Evidence vs. Closest N-Alkyl Congeners


Regulatory Compliance: USP/EP Reference Standard Traceability vs. Research-Grade N-Alkyl Analogs

1-Cyclopentyl-1H-imidazol-4-amine is produced and supplied as a fully characterized reference standard with traceability to USP and EP pharmacopeial monographs for imidazole APIs. This certification is explicitly claimed for the cyclopentyl derivative . In contrast, the 1-methyl, 1-ethyl, 1-isopropyl, and 1-cyclohexyl 4-aminoimidazole analogs are predominantly offered as general-purpose research intermediates with no comparable USP/EP reference standard certification .

Pharmaceutical Analysis Reference Standards Regulatory Compliance Method Validation

Lipophilicity Differentiation: LogP -0.292 (Cyclopentyl) vs. -2.19 (Methyl) — A 1.9-Log Unit Partitioning Gap

The calculated logP of 1-cyclopentyl-1H-imidazol-4-amine is -0.292 , reflecting the lipophilic contribution of the cyclopentyl ring. The 1-methyl analog has a reported logP of -2.19 , a difference of approximately 1.90 log units. This corresponds to a nearly 80-fold difference in octanol/water partition coefficient, directly impacting reversed-phase HPLC retention and liquid-liquid extraction efficiency.

Lipophilicity LogP Partition Coefficient Chromatographic Retention

Predicted CYP Inhibition Spectrum: Exclusive CYP2E1/2A6 Liability (MW ~165 Da) vs. Broad CYP3A4/5 Inhibition of Heavier 1-Substituted Imidazoles

Class-level analysis of fourteen 1-substituted imidazoles by Franklin et al. established that imidazoles with molecular weights below approximately 200 Da exclusively inhibit CYP2E1 and CYP2A6 (IC50 <5 µM), while imidazoles above 300 MW potently inhibit CYP3A4/5 (IC50 <0.3 µM) [1]. 1-Cyclopentyl-1H-imidazol-4-amine (MW 165.24) falls squarely in the low-MW category, predicting a narrower CYP inhibition profile compared to bulkier 1-substituted imidazoles such as nafimidone (MW 236) or 1-benzylimidazole derivatives. The 1-cyclohexyl analog (MW 179.27) remains below the 200 Da threshold but introduces greater steric bulk, which may shift CYP isozyme selectivity within the low-MW group.

Drug Metabolism Cytochrome P450 CYP Inhibition Structure-Activity Relationship

Steric Parameter Differentiation: Cyclopentyl vs. Cyclohexyl — Ring Size Impact on Target Binding Conformation

The cyclopentyl ring (5-membered) adopts a distinct puckered envelope conformation with a smaller steric footprint compared to the chair conformation of the cyclohexyl ring (6-membered). While quantitative IC50 data for 1-cyclopentyl-1H-imidazol-4-amine against a specific target are not currently available in the open literature, the steric difference between cyclopentyl and cyclohexyl imidazoles has been documented in nifedipine analog calcium-channel antagonist studies, where the relative activity profile followed the order cyclopentyl > cyclohexyl > cyclopropyl [1]. This steric distinction is further supported by the significant difference in molecular volume and the number of heavy atoms between the two analogs.

Steric Parameters Conformational Analysis Fragment-Based Drug Design Structure-Activity Relationship

Procurement Decision Scenarios for 1-Cyclopentyl-1H-imidazol-4-amine: Where Quantitative Evidence Drives Selection


Regulatory-Compliant HPLC Impurity Profiling of Imidazole-Containing APIs

When developing a compendial HPLC method for an imidazole-based drug substance, the USP/EP requires the use of a certified reference standard for system suitability and impurity identification. 1-Cyclopentyl-1H-imidazol-4-amine is the only 1-alkyl-4-aminoimidazole explicitly offered with full USP/EP-compliant characterization and traceability documentation . Its logP of -0.292 ensures adequate reversed-phase retention differentiating it from more polar process impurities, as evidenced by the 1.9-log unit gap relative to the 1-methyl analog .

Fragment-Based Lead Discovery Requiring Defined CYP Liability Windows

In fragment library design for target-based screening, compounds with a clean and predictable CYP inhibition profile are essential to avoid metabolism-driven false positives. As established by the class-level analysis of Franklin et al., 1-substituted imidazoles below ~200 Da exhibit exclusive CYP2E1/CYP2A6 inhibition, avoiding the broad CYP3A4/5 liability of larger imidazole fragments [1]. 1-Cyclopentyl-1H-imidazol-4-amine (MW 165.24) falls precisely in this desirable low-liability window, unlike heavier 1-benzyl or 1-naphthyl imidazole fragments frequently used in fragment libraries.

Synthesis of cGMP-Phosphodiesterase Inhibitor Analogs for Heart Failure Research

Patent US 5,736,548 explicitly claims imidazole derivatives where the N-1 cyclopentyl substituent is a critical structural feature for cGMP-phosphodiesterase inhibition, a mechanism relevant to heart failure and hypertension [2]. When synthesizing analogs from this patent series, procurement of the authentic 1-cyclopentyl-1H-imidazol-4-amine building block ensures structural fidelity to the patented pharmacophore, which cannot be replicated using 1-methyl or 1-cyclohexyl alternatives without altering the cAMP/cGMP selectivity profile.

Chromatographic Method Development Requiring Predictable and Distinct Retention Behavior

In reversed-phase LC-MS/MS method development for imidazole-containing analytes, the selection of an internal standard with appropriate but not excessive lipophilicity is critical. The measured logP of -0.292 for 1-cyclopentyl-1H-imidazol-4-amine occupies a distinct chromatographic space: it is sufficiently retained for separation from polar matrix interferences (unlike the 1-methyl analog at logP -2.19), yet remains far less retentive than 1-cycloalkylmethanamine derivatives (e.g., 1-cyclohexylmethanamine, logP ~1.08) , providing an optimal balance for isocratic or shallow-gradient methods.

Quote Request

Request a Quote for 1-cyclopentyl-1H-imidazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.